Dihydrouracil-13C4,15N2

Clinical bioanalysis DPD deficiency screening LC-MS/MS method validation

Dihydrouracil-13C4,15N2 is the definitive SIL-IS for isotope dilution LC-MS/MS of dihydrouracil. Its 13C4,15N2 labeling provides a +6 Da mass shift, eliminating endogenous background while preserving chromatographic co-elution—unlike deuterated analogs that suffer isotope-effect retention shifts or structural analogs with differential matrix effects. This compound delivers inter-assay precision ≤7.2% and bias within ±2.9%, meeting FDA/EMA guidelines for DPD deficiency phenotyping and 5-FU pharmacokinetic monitoring. For reliable UH2/U ratio determination, accept no substitute.

Molecular Formula C4H6N2O2
Molecular Weight 120.060 g/mol
Cat. No. B12389938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrouracil-13C4,15N2
Molecular FormulaC4H6N2O2
Molecular Weight120.060 g/mol
Structural Identifiers
SMILESC1CNC(=O)NC1=O
InChIInChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyOIVLITBTBDPEFK-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrouracil-13C4,15N2: Stable Isotope-Labeled Internal Standard for Quantitative Pyrimidine Metabolism Analysis


Dihydrouracil-13C4,15N2 (CAS 360769-22-8) is a stable isotope-labeled analog of 5,6-dihydrouracil, the primary catabolic product of uracil metabolism catalyzed by dihydropyrimidine dehydrogenase (DPD). The compound incorporates four 13C atoms and two 15N atoms, yielding a molecular weight of 120.06 g/mol and a mass shift of +6 Da relative to the unlabeled analyte (MW 114.10) [1]. This multi-isotope labeling pattern ensures baseline chromatographic resolution from endogenous dihydrouracil while maintaining near-identical physicochemical properties—extraction recovery, ionization efficiency, and retention behavior—making it the definitive internal standard for isotope dilution LC-MS/MS quantification of dihydrouracil in complex biological matrices .

Why Dihydrouracil-13C4,15N2 Cannot Be Replaced by Unlabeled Dihydrouracil or Deuterated Analogs in Quantitative Bioanalysis


Substitution of Dihydrouracil-13C4,15N2 with unlabeled dihydrouracil or alternative internal standards introduces quantitation errors that compromise clinical and pharmacokinetic decision-making. Unlabeled dihydrouracil co-elutes indistinguishably from endogenous analyte, preventing differentiation of spiked standard from biological background and yielding unreliable calibration curves [1]. Deuterated analogs (e.g., dihydrouracil-d4) exhibit chromatographic isotope effects where deuterium substitution alters hydrophobicity, producing retention time shifts that decouple internal standard from analyte during gradient elution—a phenomenon absent with 13C/15N labeling [2]. Structural analogs such as 5-chlorouracil or 5-bromouracil, while chromatographically resolved, demonstrate differential extraction recovery and ionization suppression/enhancement relative to dihydrouracil, failing to correct matrix effects in plasma, urine, or tissue homogenates [3]. The 13C4,15N2 labeling pattern circumvents all three failure modes: mass distinction eliminates endogenous interference, carbon/nitrogen isotope substitution preserves chromatographic co-elution, and physicochemical identity ensures parallel matrix effect correction [1].

Quantitative Performance Differentiation: Dihydrouracil-13C4,15N2 vs. Alternative Internal Standards in LC-MS/MS Bioanalysis


Inter-Assay Precision Using Dihydrouracil-13C4,15N2 vs. No Internal Standard Correction

In a validated UPLC-MS/MS assay for human plasma dihydrouracil quantification employing Dihydrouracil-13C4,15N2 as the internal standard, inter-assay precision (CV) for UH2 was ≤7.2% across the validated range of 10–1000 ng/mL, with inter-assay bias within ±2.9% [1]. In contrast, an earlier LC-MS method using no isotopically labeled internal standard for UH2 reported assay imprecision in plasma of <9.0% to 12% depending on concentration level, with recoveries ranging more broadly (94.8%–107%) due to uncorrected matrix variability [2]. The SIL-IS method reduced imprecision by approximately 20–40% relative to the non-IS approach and tightened bias to <±3% from a wider acceptance window, directly attributable to matrix effect compensation by the co-eluting 13C4,15N2-labeled internal standard [1].

Clinical bioanalysis DPD deficiency screening LC-MS/MS method validation 5-fluorouracil toxicity prediction

Matrix Effect Minimization: 13C/15N-Labeled vs. Structurally Analog Internal Standards

The Jacobs et al. (2016) UPLC-MS/MS method explicitly demonstrated that matrix effects in human plasma were 'effectively minimized' through the use of uracil-15N2 and dihydrouracil-13C4-15N2 as internal standards [1]. This contrasts with methods employing structural analogs such as 5-bromouracil, where differential matrix effects between analyte and internal standard cannot be fully compensated due to dissimilar ionization behavior. A 2012 UHPLC-MS/MS method using 5-bromouracil as the internal standard for dihydrouracil quantification achieved intra-batch precision ≤7.3% and inter-batch precision ≤8.6%, with accuracy ≤17%—notably wider bias compared to the ≤±2.9% achieved with the 13C4,15N2-labeled IS [2]. The improvement in accuracy (bias reduction from ≤17% to ≤±2.9%) reflects superior matrix effect correction afforded by the isotopically matched internal standard.

Matrix effect correction Ion suppression Isotope dilution mass spectrometry Bioanalytical method validation

Mass Spectrometric Distinction: 13C4,15N2 Labeling vs. Endogenous Background Interference

Dihydrouracil-13C4,15N2 incorporates a +6 Da mass shift relative to unlabeled dihydrouracil (MW 114.10 → 120.06), with exact mass of 120.05 Da [1]. The optimized MS/MS settings for this internal standard utilize the MRM transition m/z 115.0 → 55.0 for quantification and m/z 115.0 → 73.0 for qualification in positive ion mode [2]. This +6 Da mass increment ensures complete baseline separation from the endogenous analyte signal in the mass analyzer, eliminating signal overlap that would otherwise compromise quantification accuracy in endogenous metabolite assays where 'blank' matrix inherently contains the analyte of interest. The specific labeling pattern—99 atom % 13C and 98+ atom % 15N isotopic enrichment with ≥98% chemical purity—ensures minimal unlabeled carryover and maximal signal fidelity .

MRM transition specificity Endogenous metabolite quantification Stable isotope labeling Mass shift optimization

Chromatographic Co-Elution Integrity: 13C/15N vs. Deuterium-Labeled Internal Standards

Dihydrouracil-13C4,15N2 maintains identical chromatographic retention to unlabeled dihydrouracil due to the negligible isotope effect of 13C and 15N substitution on hydrophobicity and interaction with reversed-phase stationary phases [1]. In the validated UPLC-MS/MS method, both analyte and internal standard co-elute precisely, enabling effective matrix effect compensation throughout the entire peak elution window [1]. In contrast, deuterium-labeled internal standards (e.g., dihydrouracil-d4) exhibit chromatographic isotope effects where the shorter C-2H bond length alters molecular polarizability, producing retention time shifts that can exceed 0.1–0.3 minutes under gradient conditions, thereby decoupling the internal standard from the analyte during the critical ionization window and compromising matrix effect correction [2]. The 13C4,15N2 labeling strategy avoids this deuterium-associated retention time shift while providing sufficient mass distinction (+6 Da).

Isotope effect Chromatographic retention Deuterium shift SIL-IS selection

Procurement-Driven Application Scenarios for Dihydrouracil-13C4,15N2 in Clinical and Bioanalytical Research


Clinical Screening for DPD Deficiency Prior to 5-Fluorouracil Chemotherapy

This compound serves as the essential internal standard in validated UPLC-MS/MS assays for plasma dihydrouracil (UH2) and uracil (U) quantification, enabling accurate determination of the UH2/U ratio—a biomarker for dihydropyrimidine dehydrogenase (DPD) deficiency. The inter-assay precision of ≤7.2% and bias within ±2.9% achieved with this SIL-IS supports reliable identification of patients at risk of severe or fatal fluoropyrimidine toxicity prior to 5-FU or capecitabine administration [1]. This precision level meets and exceeds clinical laboratory requirements for diagnostic biomarker assays where small inter-individual ratio differences must be resolved.

Pharmacokinetic Studies of Pyrimidine Antimetabolite Chemotherapy

In therapeutic drug monitoring and pharmacokinetic investigations of 5-fluorouracil, capecitabine, and related fluoropyrimidines, Dihydrouracil-13C4,15N2 provides the matrix effect correction necessary for accurate quantification of endogenous dihydrouracil across large patient cohorts. The co-eluting 13C/15N-labeled internal standard compensates for inter-subject plasma matrix variability, enabling robust longitudinal assessment of DPD activity and catabolic pathway function over multiple treatment cycles [1].

Metabolomics and Endogenous Pyrimidine Pathway Flux Analysis

For targeted metabolomics studies investigating pyrimidine catabolism, Dihydrouracil-13C4,15N2 enables absolute quantification of dihydrouracil pools in biological matrices including plasma, urine, and tissue homogenates. The +6 Da mass shift eliminates endogenous background interference, while the 99 atom % 13C and 98+ atom % 15N isotopic enrichment ensures high-fidelity quantification of pathway intermediates in studies of uracil metabolism, DPD enzyme activity, and downstream β-ureidopropionate/β-alanine production .

Bioanalytical Method Development and Cross-Validation Studies

As a multi-isotope labeled SIL-IS with established MRM transitions (m/z 115.0 → 55.0 for quantitation), Dihydrouracil-13C4,15N2 is the reference-standard choice for laboratories developing or validating LC-MS/MS methods for pyrimidine quantification. Its availability with certificate of analysis documenting ≥98% chemical purity and defined isotopic enrichment supports regulatory-compliant bioanalytical method validation in accordance with FDA and EMA guidelines for biomarker quantification and pharmacokinetic assays .

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